
Molecular dynamics simulation Eganelisib
Duvelisib PI3K-gamma binding

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Eganelisib

CAS No.: 1693758-51-8

Cat. No.: S530785

Get Quote

Quantitative Binding Comparison

The table below summarizes key quantitative data on their binding and inhibition from available research.

Parameter Eganelisib (IPI-549) Duvelisib (IPI-145)

PI3Kγ Inhibition (KD) Most strongly binds to PI3Kγ [1] KD = 0.24 nM [2]

PI3Kδ Inhibition (KD) Information not available in

search results

KD = 0.023 nM [2]

Primary Target PI3Kγ PI3Kδ/γ (dual inhibitor) [3] [2]

Reported Binding Free Energy
(MM-GBSA, PI3Kγ)

Information not available in
search results

Information not available in
search results

Dissociation Forces (from
Mpro)

Significant pulling forces
required for dissociation [1]

Significant pulling forces
required for dissociation [1]

A 2022 computational study that directly compared the three inhibitors concluded that Eganelisib binds

most strongly to PI3Kγ [1] [4]. The study also highlighted that hydrophobic interactions play a dominant
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role during the dissociation of all three drugs, and that cooperation between the P-loop and the ligands is a

consistent feature [4].

Experimental Protocols from Research

The insights on Eganelisib and Duvelisib are derived from sophisticated computational modeling protocols.

Here are the detailed methodologies cited in the key studies:

Molecular Dynamics (MD) Simulations: Studies used classic all-atom MD simulations to examine

the stability and conformational changes of the PI3Kγ (or other targets like Mpro) bound to each drug.
Systems were solvated in explicit water, ions were added for neutrality, and simulations were run for

extended timescales (e.g., 60 ns to 100 ns) using force fields like AMBER's ff15ipq or ff14SB [1]
[5].

Enhanced Sampling (Umbrella Sampling): This technique was employed to compute the potential
of mean force (PMF) and the forces required to dissociate the drugs from the binding pocket of their

targets, providing insights into binding strength and key residues along the pathway [1] [4].
Binding Free Energy Calculations: The Molecular Mechanics Generalized Born Surface Area (MM-

GBSA) and Poisson-Boltzmann Surface Area (MM-PBSA) methods were used post-simulation to
estimate binding free energies. These calculations help in decomposing energy contributions per

residue [1] [4].
Pharmacophore Modeling: Analysis was performed to identify the spatial arrangement of molecular

features critical for inhibition. Eganelisib was noted to possess a unique hydrophobic feature, and a
key hydrogen bond donor feature was identified in the PI3Kγ binding site [4].

PI3Kγ Signaling and Inhibitor Mechanism

The following diagram outlines the PI3Kγ signaling pathway and the mechanism by which these inhibitors

work, integrating them into the broader cellular context.
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In the immune context, PI3Kγ is primarily activated by G-protein coupled receptors (GPCRs) [3]. Its

signaling leads to critical processes in immune cells like T-cell differentiation, migration (chemotaxis), and

activation [3] [2]. By inhibiting PI3Kγ, Eganelisib and Duvelisib interfere with these pathways, which is the

basis for their therapeutic potential in modulating the immune environment in cancer and inflammatory

diseases.

Key Differentiators for Research

Eganelisib for Selective PI3Kγ Targeting: Research positions Eganelisib as a strong, selective

binder for PI3Kγ, which may be preferable for studies aiming to isolate the effects of this specific
isoform [1] [4].

Duvelisib for Dual PI3Kδ/γ Inhibition: Duvelisib's well-characterized dual inhibition profile makes it
a key tool for investigating the synergistic effect of blocking both isoforms, which is particularly

relevant in B-cell malignancies and T-cell modulation [3] [2].
A Note on a Novel Mechanism for Duvelisib: Recent research has identified that Duvelisib can also

function as a novel NFAT (Nuclear Factor of Activated T-cells) inhibitor, independent of its PI3K
activity. This suggests a broader and distinct immunomodulatory mechanism that may be relevant for

certain experimental applications [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Molecular dynamics simulation Eganelisib Duvelisib PI3K-gamma

binding]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b530785#molecular-dynamics-simulation-eganelisib-duvelisib-

pi3k-gamma-binding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/products/b530785#molecular-dynamics-simulation-eganelisib-duvelisib-pi3k-gamma-binding
https://www.smolecule.com/products/b530785#molecular-dynamics-simulation-eganelisib-duvelisib-pi3k-gamma-binding
https://www.smolecule.com/products/b530785#molecular-dynamics-simulation-eganelisib-duvelisib-pi3k-gamma-binding
https://www.smolecule.com/products/b530785#molecular-dynamics-simulation-eganelisib-duvelisib-pi3k-gamma-binding
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s530785?utm_src=pdf-bulk
https://www.smolecule.com/products/s530785?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

